

An In-depth Technical Guide to the Isotones and Isobars of Polonium-211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear properties of **Polonium-211** (²¹¹Po) and its associated isotones and isobars. The information is intended to support researchers and professionals in the fields of nuclear medicine, radiopharmaceutical development, and nuclear physics. **Polonium-211** is a radioactive isotope with 84 protons and 127 neutrons.[1] It is an alpha-emitter with a very short half-life of 0.516 seconds.[2][3]

Quantitative Data Summary

The following tables summarize the key nuclear properties of **Polonium-211**, its isotones, and its isobars.

Table 1: Properties of **Polonium-211**

Property	Value
Atomic Number (Z)	84
Mass Number (A)	211
Neutron Number (N)	127
Isotopic Mass	210.9866532(13) u
Half-life	0.516(3) s
Decay Mode	α (100%)
Daughter Isotope	²⁰⁷ Pb
Spin and Parity	9/2+

Source: ChemLin[2]

Table 2: Isotones of **Polonium-211** (N = 127)

Isotones are nuclides that have the same number of neutrons. In the case of **Polonium-211**, the neutron number is 127.

Nuclide	Symbol	Atomic Number (Z)	Mass Number (A)	Half-life	Decay Mode(s)
Bismuth-210	²¹⁰ Bi	83	210	5.012 d	β-, α
Polonium-211	²¹¹ P0	84	211	0.516 s	α
Astatine-212	²¹² At	85	212	0.314 s	α, β-
Radon-213	²¹³ Rn	86	213	25.0 ms	α
Francium-214	²¹⁴ Fr	87	214	5.0 ms	α
Radium-215	²¹⁵ Ra	88	215	1.55 ms	α
Actinium-216	²¹⁶ Ac	89	216	0.44 ms	α
Thorium-217	²¹⁷ Th	90	217	240 μs	α

Source: ChemLin[2]

Table 3: Isobars of **Polonium-211** (A = 211)

Isobars are nuclides that have the same mass number. For **Polonium-211**, the mass number is 211.

Nuclide	Symbol	Atomic Number (Z)	Neutron Number (N)	Half-life	Decay Mode(s)
Lead-211	²¹¹ Pb	82	129	36.1 min	β-
Bismuth-211	²¹¹ Bi	83	128	2.14 min	α, β-
Polonium-211	²¹¹ P0	84	127	0.516 s	α
Astatine-211	²¹¹ At	85	126	7.214 h	ΕC, α
Radon-211	²¹¹ Rn	86	125	14.6 h	ΕC, α
Francium-211	²¹¹ Fr	87	124	3.1 min	ΕC, α
Radium-211	²¹¹ Ra	88	123	13 s	α, EC
Actinium-211	²¹¹ Ac	89	122	<0.1 μs	α

Sources: ChemLin[2][4][5][6]

Experimental Protocols

Detailed experimental protocols for the production and characterization of **Polonium-211** are not extensively published due to its short half-life and primary use in academic research.[2][7] However, general methodologies can be described.

Production of **Polonium-211**:

Polonium-211 is an artificially produced radioisotope.[7] Historical and conceptual production methods include:

• Decay of Bismuth-211: **Polonium-211** was first identified as a decay product of Bismuth-211 (formerly known as Actinium C).[2][7] Bismuth-211 undergoes beta decay to form **Polonium-**

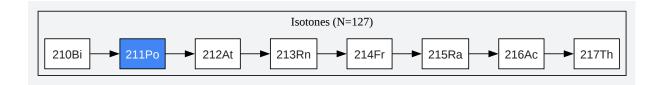
211.

Alpha Particle Bombardment of Bismuth-209: A common method for producing polonium isotopes is through the irradiation of a stable bismuth target. Specifically, bombarding Bismuth-209 with alpha particles in a cyclotron can produce **Polonium-211**.[1]

A generalized workflow for the production and separation of **Polonium-211** would involve:

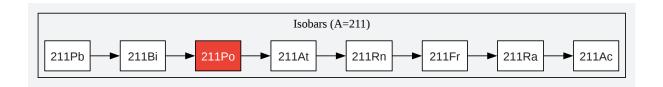
- Target Preparation: A thin, uniform target of high-purity Bismuth-209 is prepared.
- Irradiation: The bismuth target is placed in a particle accelerator, such as a cyclotron, and bombarded with a beam of alpha particles of a specific energy.
- Radiochemical Separation: After irradiation, the target contains a mixture of the original bismuth, Polonium-211, and potentially other reaction byproducts. Radiochemical separation techniques, such as solvent extraction or chromatography, are employed to isolate the Polonium-211.
- Characterization: The purified Polonium-211 is then characterized using nuclear spectroscopy techniques to confirm its identity and activity.

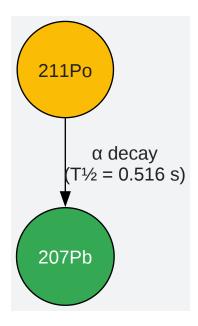
Characterization of **Polonium-211**:


The primary method for characterizing **Polonium-211** is through the detection of its alpha decay.

- Alpha Spectroscopy: This technique is used to measure the energy of the alpha particles
 emitted during the decay of Polonium-211. The characteristic alpha particle energy provides
 a definitive signature for the isotope.
- Half-life Measurement: The decay rate of a sample of Polonium-211 is measured over time
 using a radiation detector. By plotting the activity as a function of time, the half-life can be
 determined.

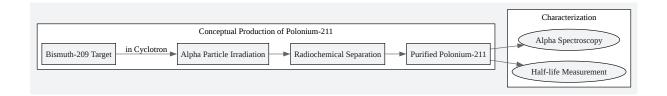
Visualizations


The following diagrams illustrate the nuclear relationships and decay pathways related to **Polonium-211**.


Click to download full resolution via product page

Isotones of **Polonium-211** (N=127)

Click to download full resolution via product page


Isobars of Polonium-211 (A=211)

Click to download full resolution via product page

Decay Pathway of **Polonium-211**

Click to download full resolution via product page

Production and Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy Polonium-211 (EVT-1571619) | 15735-83-8 [evitachem.com]
- 2. Polonium-211 isotopic data and properties [chemlin.org]
- 3. Polonium-211 | Po | CID 6337588 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bismuth-211 isotopic data and properties [chemlin.org]
- 5. Lead-211 isotopic data and properties [chemlin.org]
- 6. Radon-211 isotopic data and properties [chemlin.org]
- 7. Po-211 [internetchemie.info]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Isotones and Isobars of Polonium-211]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1238228#isotones-and-isobars-of-polonium-211]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com